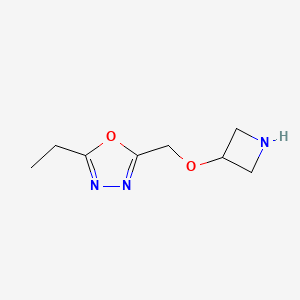
2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole is a heterocyclic compound that features both azetidine and oxadiazole rings. These structures are known for their significant biological and chemical properties, making them valuable in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole typically involves the formation of the azetidine ring followed by the construction of the oxadiazole ring. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxides.
Reduction: Reduction reactions can modify the functional groups attached to the azetidine or oxadiazole rings.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various halides and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the original compound, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action for 2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole is unique due to its combination of azetidine and oxadiazole rings, which confer distinct chemical and biological properties. This combination is less common compared to other similar compounds, making it a valuable target for research and development.
Eigenschaften
Molekularformel |
C8H13N3O2 |
|---|---|
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
2-(azetidin-3-yloxymethyl)-5-ethyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H13N3O2/c1-2-7-10-11-8(13-7)5-12-6-3-9-4-6/h6,9H,2-5H2,1H3 |
InChI-Schlüssel |
IPADLFDFGNTNQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN=C(O1)COC2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


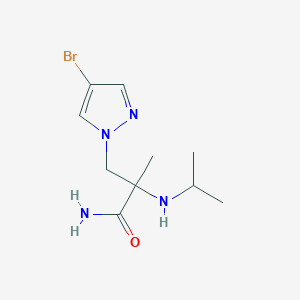


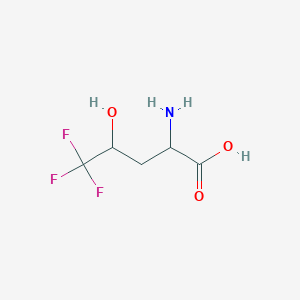




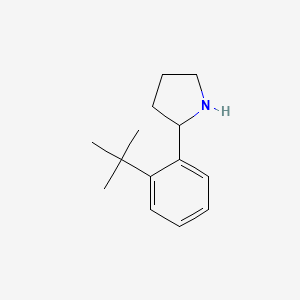

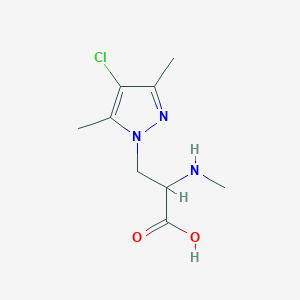
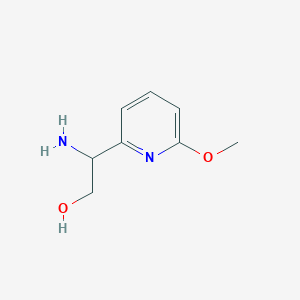

![{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid](/img/structure/B13558444.png)
